2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 401.47 g/mol.
Scientific Research Applications
2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has been studied for its potential therapeutic applications. It has shown promise in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of benzamide derivatives with biological systems.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide include other benzamide derivatives, such as:
- 2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide
- 2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the piperidin-1-yl group, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-7-8-15(12-18(14)23-11-5-4-6-20(23)24)22-21(25)17-10-9-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVYDYDXWXKNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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